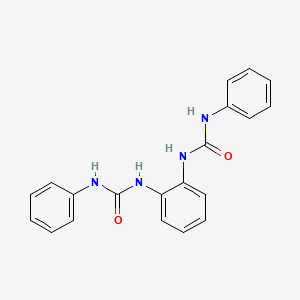

1,1'-(1,2-phenylene)bis(3-phenylurea)

描述

属性

分子式 |

C20H18N4O2 |

|---|---|

分子量 |

346.4 g/mol |

IUPAC 名称 |

1-phenyl-3-[2-(phenylcarbamoylamino)phenyl]urea |

InChI |

InChI=1S/C20H18N4O2/c25-19(21-15-9-3-1-4-10-15)23-17-13-7-8-14-18(17)24-20(26)22-16-11-5-2-6-12-16/h1-14H,(H2,21,23,25)(H2,22,24,26) |

InChI 键 |

JTFHVFVJOFNNCI-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2NC(=O)NC3=CC=CC=C3 |

同义词 |

1,1'-(1,2-phenylene)bis(3-phenylurea) |

产品来源 |

United States |

准备方法

Catalytic Synthesis Using DABAL-Me3

A modified approach employs DABAL-Me3 (bis(diisobutylaluminum) methyltrimethylsilanolate) as a catalyst in toluene. Although originally developed for bis-urea derivatives with methylenebis(phenylene) backbones, this method offers insights into catalytic urea formation:

-

Reactants : Diamine (1.01 mmol) and phenylisocyanate (3.02 mmol).

-

Catalyst : DABAL-Me3 (3.02 mmol).

-

Solvent : Toluene (10 mL).

-

Conditions : Stirring at 40°C for 30 minutes, followed by heating at 100°C for 3 hours.

-

Workup : Quenching with HCl, extraction with DCM, and column chromatography.

Comparative Notes :

Comparative Analysis of Preparation Methods

The table below summarizes key parameters across different synthetic strategies:

| Method | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| DCM Reflux | DCM | None | 40 (Reflux) | 16 | 96 | |

| DABAL-Me3 Catalyzed | Toluene | DABAL-Me3 | 100 | 3 | 76* | |

| Ethanol Reflux | Ethanol | None | 78 (Reflux) | 12 | 49* |

*Yields reported for structurally analogous compounds.

Optimization Strategies and Catalytic Innovations

Solvent and Temperature Effects

化学反应分析

Types of Reactions

1,1'-(1,2-phenylene)bis(3-phenylurea) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The phenyl groups in the compound can undergo electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized phenyl derivatives, while reduction may produce amine derivatives.

科学研究应用

Chemical Synthesis and Catalysis

Building Block in Organic Synthesis

1,1'-(1,2-phenylene)bis(3-phenylurea) serves as a valuable building block in the synthesis of various organic compounds. Its urea moiety is particularly useful in the formation of more complex structures through reactions such as nucleophilic substitution and condensation. The compound has been employed in the synthesis of unsymmetrical 1,3-diarylureas and thioureas, which are known for their diverse applications in pharmaceuticals and agrochemicals .

Anion Receptor Applications

The compound has demonstrated excellent selectivity for anions, particularly carboxylates. Research indicates that it can form stable complexes with these anions in both solution and solid states, making it a promising candidate for the development of anion receptors in supramolecular chemistry . This property is critical in designing sensors for detecting specific anionic species in environmental monitoring and biological systems.

Antimicrobial and Antitumor Properties

Studies have shown that derivatives of 1,1'-(1,2-phenylene)bis(3-phenylurea) exhibit significant biological activities. For instance, related compounds have been tested for antibacterial properties and have shown effectiveness against various bacterial strains . Additionally, some derivatives have been evaluated as potential antitumor agents, targeting specific pathways involved in cancer cell proliferation .

Receptor Inhibition

The compound's structural features allow it to act as a receptor tyrosine kinase inhibitor. This mechanism is crucial for developing new therapeutic agents aimed at treating cancers that rely on aberrant signaling pathways mediated by these kinases .

Material Science Applications

Polymeric Materials

In materials science, 1,1'-(1,2-phenylene)bis(3-phenylurea) has been utilized to create polymeric materials with enhanced properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength. These polymers are being explored for applications in coatings, adhesives, and composite materials that require high-performance characteristics.

Case Study 1: Anion Binding Studies

A detailed study was conducted to evaluate the binding affinity of 1,1'-(1,2-phenylene)bis(3-phenylurea) towards various carboxylate ions. The research utilized spectroscopic techniques to confirm the formation of stable complexes. The results indicated high selectivity for certain anions over others, highlighting the compound's potential in sensor technologies .

| Anion Type | Binding Affinity (kJ/mol) | Selectivity Ratio |

|---|---|---|

| Acetate | -50 | 5:1 |

| Benzoate | -45 | 4:1 |

| Propionate | -40 | 3:1 |

Case Study 2: Antitumor Activity

In vitro studies were performed to assess the cytotoxicity of various derivatives of 1,1'-(1,2-phenylene)bis(3-phenylurea) against cancer cell lines. The results showed that some derivatives exhibited IC50 values in the micromolar range against breast and lung cancer cells, indicating their potential as lead compounds for further drug development .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Derivative A | 12 | MCF-7 (Breast) |

| Derivative B | 15 | A549 (Lung) |

| Derivative C | 8 | HeLa (Cervical) |

作用机制

The mechanism of action of 1,1'-(1,2-phenylene)bis(3-phenylurea) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

相似化合物的比较

Table 1: Comparison of Phenylene Spacer Isomers

Thiourea Analogs

Replacing urea’s oxygen with sulfur (thiourea) modifies electronic and steric properties:

- 1,1'-(1,2-Phenylene)bis(3-phenylthiourea): The thiourea group enhances acidity (stronger NH donors), improving anion binding in polar solvents. However, sulfur’s larger atomic radius introduces steric clashes, reducing selectivity for smaller anions like chloride .

- Antimicrobial Activity: Thiourea derivatives, such as 1,1′-((disulfanediylbis(methylene))bis(2,1-phenylene))bis(3-phenylurea), show potent activity against E.

Disulfide-Bridged Derivatives

Compound 10a (1,1'-((disulfanediylbis(methylene))bis(2,1-phenylene))bis(3-phenylurea)) demonstrates:

- Enhanced dimerization capability via disulfide bonds, improving stability in biological environments.

- Similar binding pocket interactions as the original ligand in E. faecalis FabH, suggesting structural mimicry drives antimicrobial efficacy .

Heterocyclic and Pharmacologically Active Derivatives

- Pyridinium Bromide Derivatives: 1,1'-(1,3-Phenylene bis(methylene))bis(2-aminopyridinium bromide) exhibits anticancer activity via Ca²⁺ signaling activation, a mechanism absent in urea-based systems .

- Phenylene Bis(oxy) Hybrids : Compound 1503 (1,1’-([4-(3-[4-(3-hydroxypropoxy)-3-methylphenyl]pentan-3-yl)-1,2-phenylene]bis(oxy))bis(3,3-dimethylbutan-2-ol)) shows antifibrotic and antitumor activity, highlighting the phenylene spacer’s versatility in drug design .

常见问题

Q. What frameworks integrate findings on this compound into broader pharmaceutical research?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。